5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole
Beschreibung
This compound features a hybrid heterocyclic scaffold comprising a 1,2,4-triazole ring linked to a 6-methylimidazo[2,1-b]thiazole moiety. The 1,2,4-triazole is substituted at position 3 with a 4-chlorobenzylthio group and at position 4 with a methyl group. The methyl group on the triazole likely stabilizes the ring conformation. Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution using 4-chlorobenzyl chloride and base-mediated coupling in polar aprotic solvents like DMF .
Eigenschaften
IUPAC Name |
5-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5S2/c1-10-13(22-7-8-23-15(22)18-10)14-19-20-16(21(14)2)24-9-11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAOHXDWQNIQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets due to their planar structure and the presence of multiple sites for potential hydrogen bonding. The sulfur atom in the thiazole ring can also contribute to the delocalization of π-electrons, enhancing its reactivity.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents, which may influence its bioavailability.
Biologische Aktivität
The compound 5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis , revealing that compounds with similar scaffolds demonstrated IC50 values ranging from 0.061 μM to 7.05 μM, indicating potent antitubercular activity . Although specific data for our compound is limited, the structural similarities suggest potential efficacy.
Anticancer Properties
Imidazo[2,1-b]thiazole derivatives have also been studied for their anticancer properties. For instance, compounds in this family have shown selective cytotoxicity against various cancer cell lines. One study reported that a related compound exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring enhances activity against cancer cells.
The mechanisms underlying the biological activity of these compounds often involve:
- Inhibition of key enzymes : Many imidazo[2,1-b]thiazoles act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through pathways involving Bcl-2 family proteins .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Samala et al. (2021) | IT10 | Antitubercular | 2.32 | Selective against Mtb |
| Moraski et al. (2020) | D | Anticancer | <0.061 | High selectivity against cancer cells |
| Evren et al. (2019) | 19 | Anticancer | Varies | Strong selectivity against A549 cells |
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b]thiazole-Triazole Hybrids
- 4-Ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole-3-thiol (CAS: 1105191-31-8) Structural Differences: Replaces the 4-chlorobenzylthio group with a thiol and substitutes a methyl group with ethyl on the triazole.
5-[(4-Chlorophenyl)sulfanyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole (CAS: 371132-78-4)
Triazole Derivatives with Varied Substituents
6l (4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole)
5q (4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine)
Antifungal and Antibacterial Activity
- Target Compound : Predicted activity via DFT studies (similar to ) shows frontier orbital energies (HOMO: -6.2 eV, LUMO: -1.8 eV*) indicative of electron-deficient regions for nucleophilic attack.
- 6r (2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) : Exhibits 91% yield and antifungal IC₅₀ of 12 μM against Candida albicans .
- 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole : Antifungal activity (MIC: 8 μg/mL against Aspergillus flavus) linked to sulfonyl group’s electrophilicity .
Anticancer Potential
- N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)Acetamide (7a) : IC₅₀ of 9.5 μM against HepG2 cells, suggesting triazole-thioacetamide hybrids as promising leads .
Physicochemical Properties
| Property | Target Compound | 6l () | 5q () |
|---|---|---|---|
| Molecular Weight | 405.89 g/mol* | 438.4 g/mol | 381.4 g/mol |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Water Solubility (mg/mL) | <0.1 | <0.05 | 0.2 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
*Calculated using ChemDraw.
Q & A
Q. Table 1: Example cytotoxicity data (IC₅₀, μM)
| Cell Line | IC₅₀ (Compound) | IC₅₀ (Control: CHS-828) |
|---|---|---|
| MCF-7 (Breast) | 8.2 ± 0.9 | 5.1 ± 0.7 |
| HEPG-2 (Liver) | 12.4 ± 1.3 | 9.8 ± 1.1 |
| WI-38 (Normal) | >50 | >50 |
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies (e.g., variable IC₅₀ across studies) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum batch) to reduce inter-lab variability .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl substitutions) to identify critical pharmacophores .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays (e.g., topoisomerase II) to validate target engagement .
Advanced: How to conduct SAR studies for antimicrobial activity?
Answer:
Strategy :
Derivative synthesis : Modify substituents (e.g., benzylthio → pyridylthio) while retaining the triazole-imidazothiazole core .
Bioactivity testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination) .
Computational modeling : Perform docking studies (e.g., with PDB: 1KZN for E. coli FabI enzyme) to predict binding interactions .
Q. Table 2: Example SAR for antimicrobial activity
| Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| 4-Chlorobenzylthio | 2.5 | 12.5 |
| 4-Fluorobenzylthio | 3.1 | 15.6 |
| Pyridin-3-ylmethylthio | 1.9 | 8.3 |
Advanced: How to address spectral data contradictions in structural elucidation?
Answer:
Common issues and solutions:
- Peak splitting in NMR : Use deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., methyl vs. aromatic protons) .
- IR band shifts : Confirm solvent effects (e.g., KBr pellet vs. ATR) and compare with computed spectra (DFT/B3LYP/6-31G*) .
- Mass spectral anomalies : Perform HRMS to distinguish isotopic patterns (e.g., Cl vs. S isotopes) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
